
Methylcarbonate
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Overview
Description
Methylcarbonate (CH₃OCOO⁻ or CH₃OCOOR) is a versatile chemical species that serves as a counterion, solvent, or intermediate in organic synthesis and materials science. Its applications span ionic liquids, polymers, and quaternary ammonium salts (QAS). For instance, this compound-based ionic liquids like 1-ethyl-3-methylimidazolium this compound ([EMIM][MeCO₃]) are synthesized via reactions with dimethyl carbonate (DMC) and organic acids, enabling their use in green chemistry and electrochemical systems . In polymer chemistry, this compound units are incorporated into aliphatic-aromatic copolyesters to enhance thermal stability and prevent yellowing during high-temperature synthesis . Additionally, this compound derivatives such as alkyltrimethylammonium this compound are precursors for quaternary ammonium hydroxides, which are critical in surfactant production .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, methoxyformate can be synthesized through the condensation reaction of methanol and formic acid:
HCOOH+CH3OH→HCOOCH3+H2O
This reaction is typically catalyzed by an acid .
Industrial Production Methods
Industrially, methoxyformate is produced by the carbonylation of methanol in the presence of a strong base such as sodium methoxide. This process, practiced commercially by companies like BASF, achieves high selectivity towards methoxyformate. The reaction is as follows:
CH3OH+CO→HCOOCH3
The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .
Chemical Reactions Analysis
General Reaction Mechanisms
Methyl carbonates participate in several types of chemical reactions, including:
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Nucleophilic Substitution : Methyl carbonates can act as electrophiles, where nucleophiles attack the carbon atom bonded to the oxygen, leading to the formation of new carbon-oxygen bonds.
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Decomposition Reactions : Under certain conditions, methyl carbonates can decompose into simpler molecules, such as methanol and carbon dioxide.
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Transesterification : This reaction involves the exchange of alkoxy groups between alcohols and methyl carbonates, leading to new ester formations.
Specific Reactions
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Synthesis of Methyl Carbonate Derivatives :
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Carboxylation Reactions :
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Methyl carbonates are utilized in carboxylation reactions where they introduce carboxyl groups into organic substrates. This is particularly useful for synthesizing β-keto acids from ketones or nitroalkanes using methoxymagnesium methyl carbonate as a reagent.
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Mechanochemical Grignard Reactions :
Reaction Conditions and Yields
Reaction Type | Reactants | Conditions | Major Products | Yield (%) |
---|---|---|---|---|
Synthesis with Lithium Methoxide | Dimethyl Carbonate + LiH | Reflux in Methanol | Lithium Methyl Carbonate | High |
Carboxylation | Methoxymagnesium Methyl Carbonate + Ketones | 120-130°C, DMF or Methanol | β-Keto Acids | Moderate |
Grignard Reaction | Organobromides + CO2 | Mechanochemical conditions | Carboxylic Acids | Variable |
Comparative Reactivity
Compound | Reactivity Level | Applications |
---|---|---|
Dimethyl Carbonate | High | Solvent, Alkylating agent |
Methoxymagnesium Methyl Carbonate | Very High | Carboxylation reactions |
Lithium Methyl Carbonate | Moderate | Electrolyte in batteries |
Scientific Research Applications
Organic Synthesis
Methylcarbonate is widely utilized in organic synthesis as a methylating agent and a carbonylation reagent. Its ability to introduce methyl and carbonyl groups into organic molecules facilitates the formation of complex structures essential for various applications.
- Methylation Reactions : DMC is employed to transfer methyl groups to nucleophiles, enhancing the reactivity of substrates in synthetic pathways.
- Carbonylation Reactions : It acts as a source of carbon monoxide in the synthesis of carboxylic acids and esters, expanding the toolbox for organic chemists .
Pharmaceutical Industry
DMC plays a critical role in the pharmaceutical sector, particularly in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
- Drug Development : It is used in the production of various drugs, including ciprofloxacin and amino oxazolidinone derivatives. Its unique properties allow for more efficient synthesis routes compared to traditional methods .
- Biologically Active Compounds : The introduction of carboxyl groups via DMC enhances the biological activity of compounds, making it valuable in drug formulation.
Environmental Applications
Due to its biodegradable nature, DMC is considered an environmentally friendly reagent. Its use reduces reliance on toxic solvents and contributes to greener chemistry practices.
- Solvent Replacement : DMC has been adopted as a solvent in various industrial processes, replacing more hazardous solvents like methyl ethyl ketone and tert-butyl acetate .
- Fuel Additives : It is explored as an oxygenate additive in fuels, potentially improving combustion efficiency while reducing emissions .
Comparative Analysis of this compound
Property/Compound | Dimethyl Carbonate | Traditional Methylating Agents |
---|---|---|
Toxicity | Low | High (e.g., phosgene) |
Environmental Impact | Biodegradable | Persistent |
Applications | Broad (organic synthesis, pharmaceuticals) | Limited |
Cytotoxicity Studies
Research has indicated that derivatives of DMC exhibit selective cytotoxic effects on cancer cell lines. A study screened numerous compounds for their cytotoxic potential, highlighting DMC's ability to target specific pathways in cancer therapy.
Matrix Metalloproteinase Inhibition
Studies have shown that compounds similar to DMC can inhibit matrix metalloproteinases involved in inflammatory conditions like osteoarthritis. This suggests potential therapeutic applications for modified forms of DMC in managing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its dual role as both a methylation and carboxylation agent:
Mechanism of Action
Methylcarbonate exerts its effects through various molecular mechanisms:
Hydrolysis: this compound is hydrolyzed to formic acid and methanol, which can further participate in metabolic pathways.
Reduction: this compound can be reduced to methanol, which is metabolized in the liver.
Oxidation: This compound can be oxidized to carbon dioxide and water, which are excreted from the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methylcarbonate belongs to the carbonate ester family, which includes symmetric (e.g., dimethyl carbonate, DMC) and asymmetric (e.g., ethyl methyl carbonate, EMC) esters. Key analogues are compared below:
Table 1: Comparison of this compound and Related Carbonate Esters
Polymer Chemistry
This compound-containing copolymers (e.g., poly(ester-carbonate)s) exhibit superior thermal stability compared to aliphatic-aromatic copolyesters. For example, poly(pentamethylene terephthalate-co-carbonate) with 60% terephthalate units resists yellowing at 240°C, whereas analogous copolyesters degrade and discolor .
Electrochemical Systems
EMC outperforms DMC and this compound in lithium-ion batteries due to its optimal balance of dielectric constant (ε ≈ 3) and viscosity, enhancing ion mobility .
Research Findings and Innovations
- RNA Acylation : this compound groups hinder RNA hybridization more effectively than acetyl groups at high substitution levels (~70–80%), demonstrating their utility in gene regulation studies .
- Ionic Liquid Design : this compound anions in [EMIM][MeCO₃] improve charge delocalization, enabling stable coordination with lithium polysulfides in batteries .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing methylcarbonate derivatives with high purity?
- Methodological Answer : this compound synthesis typically involves transesterification or carboxylation reactions. For purity control, use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Ensure inert atmospheric conditions (e.g., nitrogen purge) to prevent hydrolysis. Reproducibility requires strict stoichiometric control and temperature monitoring .
Q. How can researchers determine the thermal stability of this compound compounds under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min) under nitrogen or oxygen atmospheres. Pair with differential scanning calorimetry (DSC) to identify phase transitions or decomposition peaks. Validate results using kinetic models (e.g., Flynn-Wall-Ozawa method) to extrapolate stability under non-laboratory conditions .
Q. What are the best practices for conducting a literature review on this compound’s applications in green chemistry?
- Methodological Answer : Use specialized databases like SciFinder and Web of Science to filter peer-reviewed articles (e.g., keywords: "this compound," "CO₂ utilization," "ionic liquids"). Prioritize review articles for foundational knowledge and recent primary studies for emerging trends. Cross-reference citations in high-impact journals (e.g., Green Chemistry, ACS Sustainable Chemistry & Engineering) .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies for this compound synthesis be resolved?
- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). Design a controlled comparative study using identical substrates and conditions. Apply statistical tools (e.g., ANOVA) to quantify variance. For mechanistic clarity, use in situ Fourier-transform infrared spectroscopy (FTIR) to track intermediate formation and density functional theory (DFT) calculations to model catalytic pathways .
Q. What computational strategies are effective for predicting this compound’s reactivity in novel solvent systems?
- Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., COSMO-RS) to model solvation effects. Validate predictions with experimental solvatochromic parameters (e.g., Kamlet-Taft) and compare with databases like NIST Chemistry WebBook . Ensure reproducibility by open-sourcing code and input parameters .
Q. How should researchers address ethical considerations in publishing conflicting data on this compound’s environmental impact?
- Methodological Answer : Disclose all raw data and experimental conditions in supplementary materials. Use uncertainty quantification (e.g., Monte Carlo simulations) to contextualize variability. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite conflicting studies transparently in the discussion section. Consult institutional review boards if human or ecological risks are implicated .
Q. What interdisciplinary approaches integrate this compound chemistry with materials science for CO₂ capture applications?
- Methodological Answer : Collaborate with materials scientists to design metal-organic frameworks (MOFs) functionalized with this compound groups for selective CO₂ adsorption. Characterize using Brunauer-Emmett-Teller (BET) surface area analysis and in situ X-ray diffraction (XRD) . Validate scalability via techno-economic analysis (TEA) and life-cycle assessment (LCA) .
Q. Data Presentation and Compliance
Q. What standards ensure clarity in presenting this compound’s spectroscopic data?
- Methodological Answer : Follow ACS Style Guidelines for NMR data (e.g., δ values in ppm, coupling constants in Hz). Use high-resolution figures (≥300 dpi) for spectra, with baselines corrected and peaks labeled. For crystallographic data, deposit CIF files in the Cambridge Structural Database and reference accession numbers .
Q. How can researchers comply with regulatory requirements for novel this compound-based substances?
Properties
Molecular Formula |
C2H3O3- |
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Molecular Weight |
75.04 g/mol |
IUPAC Name |
methyl carbonate |
InChI |
InChI=1S/C2H4O3/c1-5-2(3)4/h1H3,(H,3,4)/p-1 |
InChI Key |
CXHHBNMLPJOKQD-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)[O-] |
Origin of Product |
United States |
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